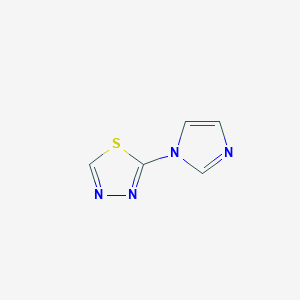
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole with thiosemicarbazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the imidazole or thiadiazole rings.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-(1H-Imidazol-1-yl)acetic acid: This compound contains an imidazole ring and an acetic acid moiety, and it is used as a precursor in the synthesis of various pharmaceuticals.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: This compound contains two imidazole rings and is used in coordination chemistry and materials science.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: This compound contains a nitro group and is used as an intermediate in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its combination of imidazole and thiadiazole rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
Número CAS |
67545-21-5 |
|---|---|
Fórmula molecular |
C5H4N4S |
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H4N4S/c1-2-9(3-6-1)5-8-7-4-10-5/h1-4H |
Clave InChI |
SAWAEBVJQUBWKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)
![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)
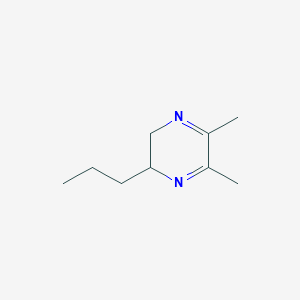
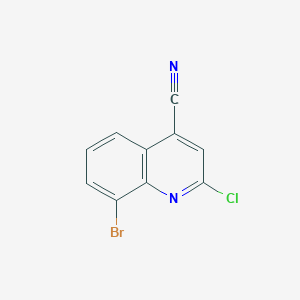
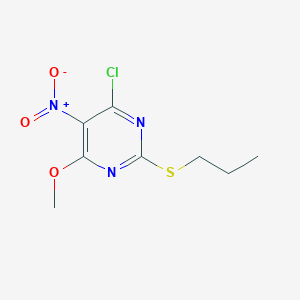
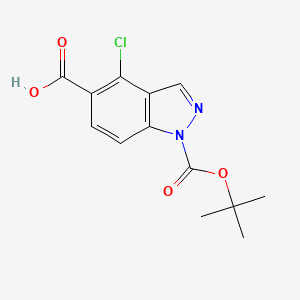
![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)


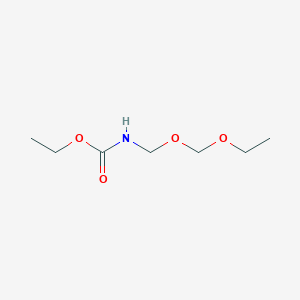
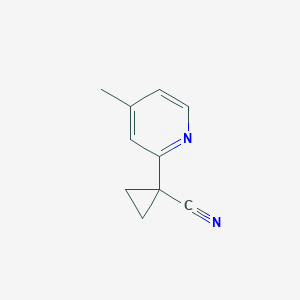

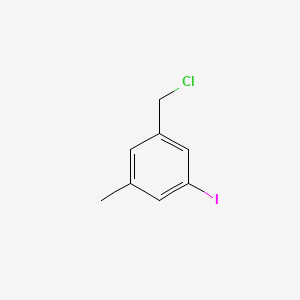
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
